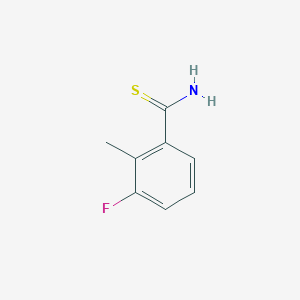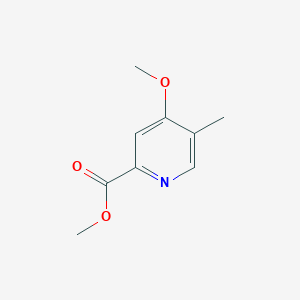
Methyl 4-methoxy-5-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-5-methylpicolinate: is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring a methoxy group at the 4-position and a methyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions: Methyl 4-methoxy-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-formyl-5-methylpicolinic acid.
Reduction: Formation of 4-methoxy-5-methylpicolinic alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Methyl 4-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of methyl 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then participate in various biochemical pathways.
類似化合物との比較
- Methyl 4-methoxypicolinate
- Methyl 5-methylpicolinate
- Methyl 4-methylpicolinate
Comparison: Methyl 4-methoxy-5-methylpicolinate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biochemical assays, making it a valuable compound for specific research applications.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 4-methoxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-5-10-7(9(11)13-3)4-8(6)12-2/h4-5H,1-3H3 |
InChIキー |
SYSYNCTXLYBABX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


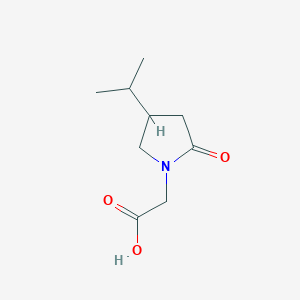
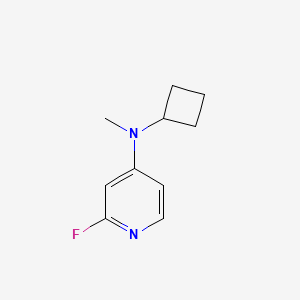
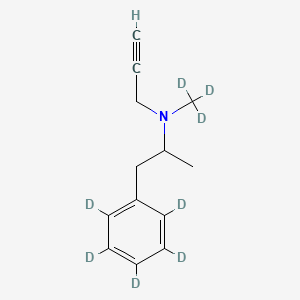
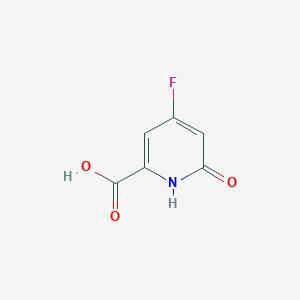
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
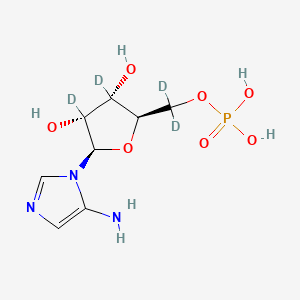
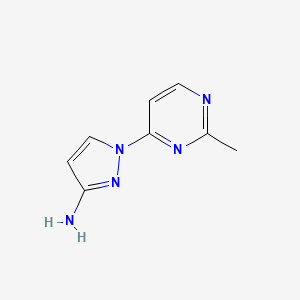
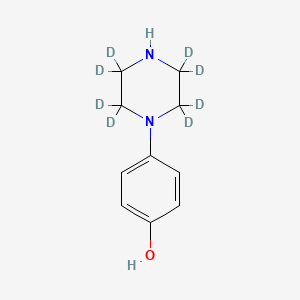
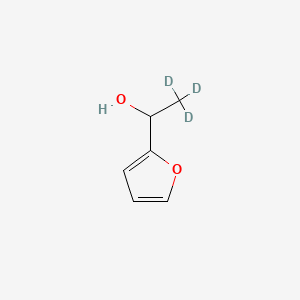
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
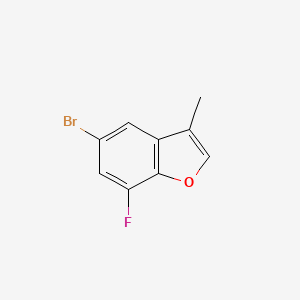
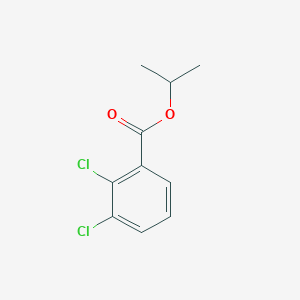
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
